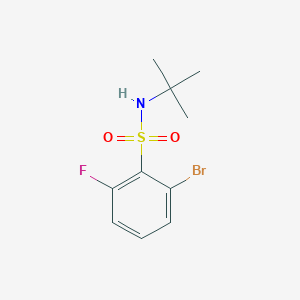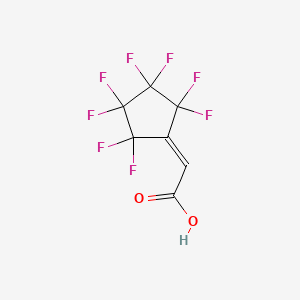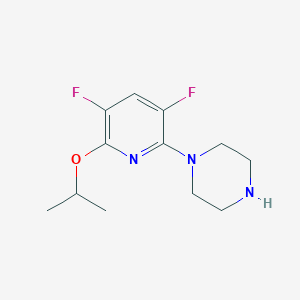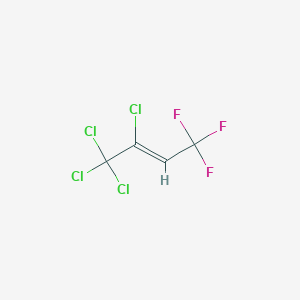
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene (TCTF) is a chemical compound that has been studied extensively in the past few decades. It is a halogenated hydrocarbon with a unique structure and properties, making it of interest to researchers in a variety of fields. TCTF has been used in a range of applications, including the synthesis of other compounds, in chemical reactions, and in scientific research.
Applications De Recherche Scientifique
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the scientific research field. It has been used as a reagent in the synthesis of other compounds, such as 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol, and has been used as a catalyst in various chemical reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been used in the study of the structure and properties of organic compounds, as well as in the study of the effects of halogenated hydrocarbons on the environment.
Mécanisme D'action
The mechanism of action of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is not fully understood. However, it is known that 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to act as a catalyst in certain chemical reactions, and it can also be used to synthesize other compounds. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent solvent, allowing it to dissolve many organic compounds.
Biochemical and Physiological Effects
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the field of biochemistry and physiology. It has been found to have a number of effects on living organisms, including the inhibition of certain enzymes, the inhibition of cell growth, and the stimulation of certain metabolic pathways. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent reagent for laboratory experiments due to its low cost, availability, and ease of use. Additionally, it is non-toxic and does not produce hazardous byproducts. However, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong acid, and it can react with other compounds in the laboratory, leading to unwanted side reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a volatile compound, and it can vaporize at room temperature.
Orientations Futures
The potential future directions for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene research are numerous. One area of research is the development of new and improved synthesis methods for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene, as well as the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new treatments for various diseases and disorders. Additionally, research into the environmental effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to improved methods of pollution control. Finally, further research into the structure and properties of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new and improved compounds with unique properties.
Méthodes De Synthèse
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is synthesized by combining 1,1,1,2-tetrachloro-4,4,4-trifluorobutane with a base, such as sodium hydroxide, in a solvent. The reaction is typically conducted at room temperature and pressure, and the resulting product is a mixture of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene and 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol. The mixture can be separated by fractional distillation, and the 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can be further purified by recrystallization.
Propriétés
IUPAC Name |
(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZHQLFRVCYPU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






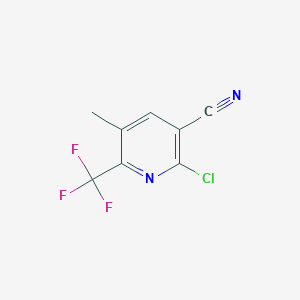
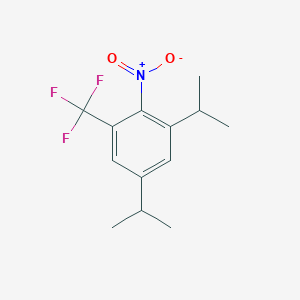
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
